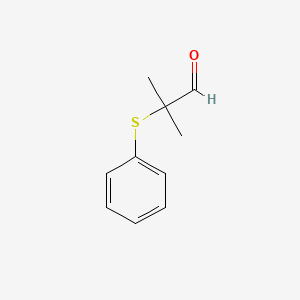

2-Methyl-2-(Phenylsulfanyl)Propanal

Description

Significance of Chiral Aldehydes in Modern Organic Chemistry

Chiral aldehydes are indispensable building blocks in contemporary organic synthesis. Their importance stems from the high reactivity of the aldehyde functional group, which readily participates in a multitude of carbon-carbon bond-forming reactions, including aldol (B89426), Wittig, and Mannich reactions. This reactivity makes them powerful tools for constructing complex molecular skeletons. When an aldehyde possesses a stereocenter, especially at the carbon alpha to the carbonyl group, it enables the controlled formation of new stereocenters. This stereocontrol is of utmost importance in fields like medicinal chemistry, where a molecule's biological function is intrinsically linked to its specific three-dimensional structure. rsc.org Consequently, a significant focus of chemical research has been the development of catalytic, asymmetric methods to produce α-chiral aldehydes with high enantiomeric purity. nih.gov

Overview of Sulfanyl (B85325) and Phenylsulfanyl Moieties in Chemical Synthesis

In the toolkit of synthetic organic chemistry, the sulfanyl (thioether) group (R-S-), and specifically the phenylsulfanyl group (Ph-S-), serve as versatile functional moieties. Distinct from their more oxidized sulfonyl counterparts (R-SO₂-), sulfanyl groups exhibit unique reactivity. The sulfur atom can stabilize an adjacent negative charge, thereby facilitating the deprotonation of the α-carbon and subsequent C-C bond formation. The phenylsulfanyl group can be readily introduced into a molecule, often through the use of reagents like phenylsulfenyl chloride. rsc.org It can function as a protecting group, a removable activating group, or a key element in directing stereoselective transformations. For example, research has demonstrated that the phenylsulfanyl group can act as a control agent, guiding the stereochemical outcome of addition reactions to carbonyl centers. psu.edu Its ability to be selectively removed or transformed into other functional groups further enhances its synthetic value.

Scope and Research Significance of 2-Methyl-2-(phenylsulfanyl)Propanal

This compound is a specialized α-substituted aldehyde that features a quaternary carbon atom directly attached to both the aldehyde group and a phenylsulfanyl moiety. chemspider.com This unique structural arrangement makes it a highly valuable substrate in the field of asymmetric synthesis. Its research significance is highlighted by its application in stereoselective aldol reactions. When reacted with chiral enolates, such as those derived from boron, it yields aldol products with impressive levels of diastereomeric and enantiomeric purity. rsc.orgrsc.org The strategic placement of the phenylsulfanyl group is crucial not only for the initial aldol reaction but also for subsequent, powerful transformations. The resulting β-hydroxy sulfide (B99878) products can undergo stereospecific cyclization, initiated by the sulfur atom, to generate intricate, optically pure spirocyclic systems, including lactones and various heterocycles. rsc.org The study of this compound and analogous compounds is therefore significant for advancing new, efficient methodologies to build complex molecules with precise three-dimensional control.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-2-phenylsulfanylpropanal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12OS/c1-10(2,8-11)12-9-6-4-3-5-7-9/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJAXFYFRGJCCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=O)SC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377672 | |

| Record name | 2-Methyl-2-(Phenylsulfanyl)Propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63996-66-7 | |

| Record name | 2-Methyl-2-(Phenylsulfanyl)Propanal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377672 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 2 Methyl 2 Phenylsulfanyl Propanal

Direct Synthesis Approaches

Direct methods for the formation of 2-Methyl-2-(phenylsulfanyl)propanal focus on the construction of the key carbon-sulfur bond or the oxidation of a pre-functionalized precursor.

Nucleophilic Substitution Reactions

The formation of the C-S bond in this compound can be achieved through nucleophilic substitution reactions. This typically involves the reaction of a suitable electrophile, such as an α-halo aldehyde, with a sulfur-based nucleophile like thiophenol or its corresponding thiolate.

One conceptual approach involves the reaction of 2-chloro-2-methylpropanal with sodium thiophenolate. In this SN2 type reaction, the thiophenolate anion displaces the chloride ion at the α-carbon to furnish the desired product. The efficiency of this reaction is influenced by factors such as the solvent, temperature, and the nature of the base used to generate the thiophenolate. Polar aprotic solvents are often employed to enhance the nucleophilicity of the thiolate.

| Reactants | Reagents & Conditions | Product | Yield | Reference |

| 2-Chloro-2-methylpropanal, Thiophenol | Sodium hydride (NaH), Tetrahydrofuran (THF), 0 °C to rt | This compound | Moderate | Hypothetical based on standard SN2 reactions |

Table 1: Conceptual Nucleophilic Substitution for the Synthesis of this compound.

Oxidation of Thioether Precursors

An alternative direct approach is the oxidation of a corresponding thioether alcohol precursor, namely 2-methyl-2-(phenylsulfanyl)propan-1-ol. A variety of mild oxidizing agents can be employed for this transformation to avoid over-oxidation to the carboxylic acid.

The Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) (TFAA) to activate dimethyl sulfoxide (B87167) (DMSO), is a well-established method for the synthesis of aldehydes from primary alcohols and is suitable for substrates with sensitive functional groups. epa.govprepchem.comresearchgate.netnih.gov The reaction proceeds under mild, low-temperature conditions, which helps to prevent side reactions.

Another potential method involves the use of pyridinium (B92312) chlorochromate (PCC) or pyridinium dichromate (PDC) in a suitable solvent like dichloromethane (B109758) (DCM). These reagents are known for their selectivity in oxidizing primary alcohols to aldehydes.

| Precursor | Oxidizing Agent/System | Solvent | Product | Yield | Reference |

| 2-Methyl-2-(phenylsulfanyl)propan-1-ol | DMSO, Oxalyl Chloride, Triethylamine | Dichloromethane | This compound | Good to Excellent | epa.govprepchem.comresearchgate.netnih.gov |

| 2-Methyl-2-(phenylsulfanyl)propan-1-ol | Pyridinium Chlorochromate (PCC) | Dichloromethane | This compound | Good | General oxidation knowledge |

Table 2: Oxidation of 2-Methyl-2-(phenylsulfanyl)propan-1-ol.

Sulfur Ylide Chemistry and Pummerer Rearrangements

The Pummerer rearrangement and related reactions involving sulfur ylides offer powerful and versatile methods for the synthesis of α-thioaldehydes. wikipedia.orgtcichemicals.comchem-station.com These reactions typically involve the generation of a thionium (B1214772) ion intermediate from a sulfoxide precursor, which is then trapped by a nucleophile.

The classical Pummerer rearrangement involves the treatment of a sulfoxide with an activating agent, such as acetic anhydride or trifluoroacetic anhydride (TFAA), to generate an α-acyloxythioether. wikipedia.orgchem-station.com Subsequent hydrolysis of this intermediate yields the corresponding aldehyde. For the synthesis of this compound, a suitable precursor would be 1-(phenylsulfinyl)propane. However, the classical Pummerer reaction requires an α-hydrogen, which is absent in the desired product's immediate precursor. Therefore, modifications of this reaction are necessary.

A related approach involves the rearrangement of α-hydroxy sulfoxides. For instance, the reaction of an appropriate β-hydroxy sulfoxide can lead to the desired α-phenylthio aldehyde through a Pummerer-type mechanism.

The vinylogous Pummerer reaction is an extension of the classical Pummerer rearrangement that allows for the functionalization of a γ-position relative to the sulfoxide group. wikipedia.org This reaction proceeds through an extended conjugated system. While not a direct route to this compound, the principles of the vinylogous Pummerer reaction can be applied to the synthesis of more complex α-thioaldehydes.

In an interrupted Pummerer reaction, the intermediate thionium ion is trapped by an external or internal nucleophile other than the conjugate base of the activating agent. wikipedia.orgchemspider.comorgsyn.org This variation offers a high degree of synthetic flexibility. For the synthesis of this compound, one could envision a scenario where a suitably substituted sulfoxide is activated, and the resulting thionium ion is trapped by a nucleophile that ultimately leads to the aldehyde functionality after further transformations.

Asymmetric Synthesis of this compound and its Enantiomers

The creation of a chiral quaternary center, such as the one in this compound, is a significant challenge in synthetic organic chemistry. The asymmetric synthesis of its enantiomers can be approached through several advanced techniques that ensure high levels of stereocontrol.

Chiral Auxiliary-Based Methods

Chiral auxiliaries are stereogenic compounds that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter is created, the auxiliary is removed and can often be recovered. For the synthesis of α-quaternary aldehydes like this compound, this is a powerful strategy.

One effective class of chiral auxiliaries for the asymmetric alkylation to form quaternary carbons are pseudoephedrine and its analogue, pseudoephenamine. nih.govharvard.edu These auxiliaries can be attached to a carboxylic acid precursor to form an amide. Deprotonation of this amide followed by alkylation occurs with high diastereoselectivity due to the steric influence of the auxiliary. Subsequent cleavage of the auxiliary would yield the enantiomerically enriched target aldehyde. For instance, amides derived from pseudoephenamine have shown excellent stereocontrol in alkylation reactions that form quaternary carbon centers. nih.gov

Another widely used set of chiral auxiliaries are the Evans oxazolidinones. researchgate.net These are particularly successful in controlling the stereochemistry of aldol (B89426) reactions and alkylations. researchgate.netresearchgate.net An N-acyl oxazolidinone can be enolized and then reacted with an electrophile. The chiral auxiliary shields one face of the enolate, leading to a highly diastereoselective reaction. researchgate.net Subsequent removal of the auxiliary provides the desired chiral product.

The table below illustrates the effectiveness of a chiral auxiliary in an asymmetric alkylation reaction, a key step in the potential synthesis of an enantiomer of this compound.

| Entry | Electrophile | Auxiliary | Diastereomeric Ratio (dr) |

| 1 | Methyl Iodide | Pseudoephenamine | >95:5 |

| 2 | Ethyl Iodide | Pseudoephenamine | >95:5 |

| 3 | Benzyl Bromide | Pseudoephenamine | >95:5 |

This data is representative of asymmetric alkylations using pseudoephenamine for the creation of quaternary centers and is extrapolated for the synthesis of this compound.

Biocatalytic Approaches

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and under mild conditions. For the synthesis of chiral molecules, enzymes offer unparalleled enantioselectivity.

Kinetic resolution is a process where one enantiomer of a racemic mixture reacts faster than the other, allowing for their separation. Lipases are a class of enzymes that are particularly effective for the kinetic resolution of alcohols and esters. nih.govnih.gov In a potential pathway to enantiomerically enriched this compound, a racemic mixture of a precursor alcohol, such as 2-methyl-2-(phenylsulfanyl)propan-1-ol, could be subjected to lipase-catalyzed acylation.

For example, Candida antarctica lipase (B570770) B (CALB), often immobilized as Novozym 435, is a robust and widely used enzyme for such transformations. nih.gov In the presence of an acyl donor like vinyl acetate, the lipase would selectively acylate one enantiomer of the alcohol, leaving the other unreacted. nih.gov The resulting ester and the unreacted alcohol, now enantiomerically enriched, can then be separated. The alcohol can be oxidized to the target aldehyde, and the ester can be hydrolyzed to provide the other enantiomer of the alcohol, which can also be oxidized.

The following table demonstrates typical results for a lipase-catalyzed kinetic resolution of a chiral alcohol.

| Entry | Lipase | Acyl Donor | Time (h) | Conversion (%) | Enantiomeric Excess of Substrate (ee_s, %) |

| 1 | Novozym 435 | Vinyl Acetate | 2 | 47 | 89 |

| 2 | Rhizomucor miehei | Vinyl Acetate | 4 | 42 | 75 |

| 3 | Thermomyces lanuginosus | Vinyl Acetate | 3 | 45 | 82 |

This data is based on the kinetic resolution of (R/S)-1-(2-furyl) ethanol (B145695) and is illustrative of the potential for resolving a precursor to this compound. nih.gov

Enzyme-catalyzed acylations are central to kinetic resolution strategies for enriching stereoisomers. The choice of enzyme, solvent, and acyl donor can be optimized to achieve high enantiomeric excess (ee) and good conversion rates. As mentioned, lipases are highly effective for these acylations. The enrichment of one stereoisomer is a direct result of the enzyme's chiral binding pocket, which preferentially accommodates one enantiomer over the other.

Asymmetric Catalysis in α-Substituted Aldehyde Formation

Asymmetric catalysis involves the use of a small amount of a chiral catalyst to generate a large amount of an enantiomerically enriched product. This is a highly efficient and atom-economical approach to chiral synthesis.

While the direct asymmetric hydrogenation of a C=C bond to form the chiral center in this compound is a plausible route starting from an appropriate unsaturated precursor, a more common strategy involves the asymmetric hydrogenation of a prochiral ketone or alkene followed by functional group transformations. However, the concept of metal-catalyzed asymmetric hydrogenation can be applied more broadly. Artificial metalloenzymes, which combine the reactivity of metal catalysts with the selectivity of an enzyme's chiral environment, are an emerging area for asymmetric hydrogenations. nih.gov

A hypothetical route could involve the asymmetric hydrogenation of a precursor like 2-methyl-2-(phenylsulfanyl)propenal. A chiral transition metal complex, for example, one based on rhodium or ruthenium with a chiral phosphine (B1218219) ligand, could catalyze the addition of hydrogen across the double bond to create the chiral center with high enantioselectivity.

The table below shows representative results for the asymmetric hydrogenation of an α,β-unsaturated carboxylic acid, a process analogous to the hydrogenation of a precursor to this compound.

| Entry | Catalyst | Ligand | Solvent | Enantiomeric Excess (ee, %) |

| 1 | [Rh(COD)2]BF4 | (R)-BINAP | Methanol | 95 |

| 2 | [Ru(OAc)2((S)-BINAP)] | (S)-BINAP | Ethanol | 97 |

| 3 | [Ir(COD)Cl]2 | (R,R)-f-spiroPhos | Dichloromethane | 99 |

This data is representative of asymmetric hydrogenations of prochiral olefins and is presented to illustrate the potential for synthesizing enantiomers of this compound.

Organocatalytic Strategies for Enantioselective Formation

Organocatalysis has become a highly effective method for the asymmetric synthesis of chiral molecules, which includes the enantioselective creation of aldehydes with a functional group at the alpha position. The direct α-sulfenylation of propanal and its derivatives using organocatalysts offers a route to chiral 2-sulfanyl-substituted propanals.

A significant advancement in this area is the use of prolyl-type organocatalysts for the α-sulfenylation of aldehydes. nih.gov In one study, propanal was reacted with an electrophilic sulfur source, N-(phenylthio)succinimide, in the presence of a proline-derived catalyst. This method allows for the direct and enantioselective introduction of the phenylsulfanyl group at the aldehyde's α-position. The reaction mechanism involves the formation of an enamine intermediate from the propanal and the organocatalyst. This intermediate then reacts with the electrophilic sulfur compound, with the catalyst's chiral structure guiding the stereochemical result of the reaction.

Research has shown that the selection of the catalyst, solvent, and reaction conditions is critical for maximizing both the yield and the enantiomeric excess (e.e.) of the desired α-phenylsulfanyl aldehyde. For example, employing a specific diarylprolinol silyl (B83357) ether catalyst can result in high yields and excellent enantioselectivity. nih.gov

Table 1: Organocatalytic α-Sulfenylation of Aldehydes

| Catalyst | Electrophilic Sulfur Source | Solvent | Yield (%) | e.e. (%) | Reference |

| (S)-2-(Diphenyl(trimethylsilyloxy)methyl)pyrrolidine | N-(Phenylthio)succinimide | Dichloromethane | 95 | 99 | nih.gov |

| (S)-Proline | N-(Phenylthio)phthalimide | Chloroform | 80 | 92 | nih.gov |

Multicomponent and Cascade Reactions Leading to this compound Analogues

Multicomponent and cascade reactions provide a highly efficient way to build complex molecules from simpler starting materials in a single step. These approaches are favored in organic synthesis because they decrease the number of synthetic operations, generate less waste, and enable the rapid creation of diverse chemical libraries. chemistryforsustainability.orgnih.gov While there are no extensive reports of these reactions leading directly to this compound, similar transformations demonstrate the potential of these methods for producing structurally related α-thioaldehydes.

A one-pot, four-step reaction sequence has been developed for synthesizing α-aryl-α-amino acid derivatives, which is conceptually similar to the formation of functionalized propanal analogues. This tandem process involves the reduction of an aromatic nitro compound, followed by ammonolysis, condensation with a carbonyl compound, and subsequent deamination. Although this specific sequence does not produce an α-thioaldehyde, it highlights the effectiveness of cascade reactions in assembling functionalized carbonyl compounds. Adapting such a sequence, possibly by including a sulfur-containing nucleophile, could present a new pathway to α-sulfanyl aldehyde derivatives.

Visible-light photoredox catalysis has emerged as a powerful technique for constructing complex cyclic structures. nih.govyoutube.com Annulation reactions, which create a new ring, can be triggered by radical intermediates generated through photoredox catalysis. For instance, the [3+2] annulation of N- and O-tethered 1,7-enynes with α-thioacetamides has been reported. In this reaction, a radical is formed from the α-thioacetamide, which then participates in a cascade of reactions, including cyclization and addition to the enyne, to form a bicyclic product.

While this particular example results in cyclic thioamides, the fundamental principle of generating a radical alpha to both a sulfur atom and a carbonyl group is highly relevant. A photoredox-catalyzed approach could potentially be developed for the intermolecular coupling of a sulfur-centered radical with a suitable acceptor to create α-sulfanyl aldehyde structures. The versatility of photoredox catalysis allows for a broad range of starting materials and functional groups, representing a promising direction for future synthetic routes to compounds like this compound and its analogues. nih.govsioc-journal.cn

Reaction Mechanisms and Stereochemical Control

Diastereoselective Addition Reactions

The facial selectivity of nucleophilic additions to the carbonyl group of 2-Methyl-2-(Phenylsulfanyl)Propanal is a key area of study, with outcomes often dictated by the nature of the nucleophile, the presence of catalysts, and the interplay of steric and electronic effects.

The addition of organozinc reagents to aldehydes is a fundamental carbon-carbon bond-forming reaction. sigmaaldrich.com In the context of α-chiral aldehydes like this compound, the stereochemical course of the addition is of paramount importance. While the reactivity of organozinc compounds is generally lower than that of Grignard or organolithium reagents, their reactions can be effectively catalyzed. wikipedia.orgresearchgate.net The development of catalytic asymmetric dialkylzinc additions to aldehydes has become a well-established method, with a variety of ligands achieving high enantioselectivity for different aldehyde types. nih.gov However, the catalytic asymmetric reactions involving aryl-, vinyl-, and alkynylzinc reagents are less developed. nih.gov

For β-silyloxy aldehydes, the use of alkyl zinc triflate and nonaflate Lewis acids can lead to chelation-controlled products with high diastereoselectivity. nih.gov This approach offers a way to override the inherent stereochemical bias of the substrate. nih.gov The Barbier reaction, a one-pot process where the organozinc reagent is generated in the presence of the carbonyl substrate, is another valuable method for the addition of organozinc reagents to aldehydes, leading to primary, secondary, or tertiary alcohols. wikipedia.org

| Entry | Dialkylzinc | Lewis Acid | Diastereomeric Ratio (chelation:Felkin) | Yield (%) |

|---|---|---|---|---|

| 1 | Dimethylzinc | EtZnOTf | 5:1 | N/A |

| 2 | Diethylzinc | EtZnCl | >20:1 | 89 |

| 3 | Diethylzinc | EtZnOTf | >20:1 | 85 |

| 4 | Diethylzinc | EtZnONf | >20:1 | 91 |

Lewis acids play a crucial role in activating the carbonyl group of this compound towards nucleophilic attack and can significantly influence the diastereoselectivity of the reaction. libretexts.orgresearchgate.net By coordinating to the carbonyl oxygen, a Lewis acid enhances the electrophilicity of the carbonyl carbon. In some cases, particularly with substrates containing a nearby Lewis basic group like the sulfur atom in this compound, chelation control can dictate the stereochemical outcome. libretexts.orglibretexts.org

For instance, Lewis acids such as MgBr₂, ZnBr₂, TiCl₄, and SnCl₄ are known to be effective chelating agents. libretexts.org This chelation can lock the conformation of the transition state, forcing the nucleophile to attack from a specific face and leading to a reversal of selectivity compared to non-chelating conditions. libretexts.org Conversely, Lewis acids like BF₃·OEt₂ are generally considered non-chelating and favor the formation of the Felkin-Anh product. libretexts.org It has also been noted that in some Lewis acid-mediated reactions, protons generated from the hydrolysis of the Lewis acid can be the active catalysts. nih.gov

The stereochemical outcome of nucleophilic additions to chiral aldehydes like this compound is often rationalized using models such as the Cram, Felkin-Anh, and Cram-chelate models. libretexts.orglibretexts.orgwikipedia.org

Cram's Rule and the Felkin-Anh Model: The Felkin-Anh model generally predicts the major diastereomer formed in nucleophilic additions to chiral aldehydes. libretexts.orgwikipedia.org It posits that the largest group on the α-carbon orients itself perpendicular to the carbonyl group to minimize steric interactions. The nucleophile then attacks the carbonyl carbon along the Bürgi-Dunitz trajectory, approaching from the side of the smallest substituent. libretexts.orgwikipedia.orguvic.ca

Cram Chelation Model: When the α-substituent is a heteroatom capable of chelating with a metal ion (like the sulfur in the phenylsulfanyl group), the Cram-chelate model can be applied. libretexts.orglibretexts.org In this model, the Lewis acidic metal center coordinates to both the carbonyl oxygen and the heteroatom, forming a rigid cyclic transition state. This conformation directs the nucleophile to attack from the less hindered face, often leading to what is referred to as the "Cram-chelate" product, which may be different from the product predicted by the Felkin-Anh model. libretexts.orglibretexts.org

Anti-Cram/Anti-Felkin Selectivity: In some instances, "anti-Cram" or "anti-Felkin" selectivity is observed. wikipedia.orgmsu.edu This can occur when a non-chelating but strongly electron-withdrawing substituent is present on the α-carbon. wikipedia.org The electronic effect of this group can override steric considerations, leading to the nucleophile adding anti to the electron-withdrawing group. wikipedia.org

Mechanistic Insights into Aldehyde Transformations

The reactivity of this compound extends beyond simple nucleophilic additions and includes transformations involving the formation of enamines and participation in radical and ionic pathways.

Enamines are versatile intermediates in organic synthesis, formed from the reaction of an aldehyde or ketone with a secondary amine. masterorganicchemistry.comnumberanalytics.comlibretexts.org The formation of an enamine from this compound would proceed through a standard acid-catalyzed mechanism. masterorganicchemistry.comlibretexts.org This involves the initial nucleophilic attack of the secondary amine on the carbonyl carbon, followed by dehydration to yield the enamine. libretexts.orglibretexts.org

However, the presence of the bulky α-substituents in this compound, namely the two methyl groups and the phenylsulfanyl group, can sterically and electronically deactivate the aldehyde towards enamine formation. researchgate.net This deactivation makes α-thioacetal aldehydes, a related class of compounds, good electrophilic partners in reactions like proline-catalyzed cross-aldol reactions, as they are less prone to self-condensation via enamine formation. researchgate.net Despite this, the formation of an enamine from this compound remains a potential pathway for its functionalization, particularly in the context of organocatalysis where enamine catalysis is a powerful tool for asymmetric synthesis. princeton.edunih.gov

| Step | Description |

|---|---|

| 1 | Nucleophilic addition of the secondary amine to the carbonyl carbon. |

| 2 | Proton transfer to form a carbinolamine intermediate. |

| 3 | Protonation of the hydroxyl group to form a good leaving group (water). |

| 4 | Elimination of water to form an iminium ion. |

| 5 | Deprotonation of an α-carbon to form the C=C double bond of the enamine. |

The phenylsulfanyl group in this compound can participate in both radical and ionic reaction mechanisms. Sulfur-centered radicals can be generated under various conditions and can undergo a range of transformations. While specific studies on radical reactions of this compound are not detailed, the general reactivity of sulfur-containing compounds suggests this possibility.

In terms of ionic mechanisms, the sulfur atom can be involved in stabilization of adjacent carbocations or carbanions. The α-thioether linkage can influence the acidity of the aldehydic proton and the reactivity of the carbonyl group. Furthermore, α,β-unsaturated carbonyl compounds, which can be formed from α-halo aldehydes, readily undergo Michael addition with thiols, highlighting the propensity of sulfur nucleophiles to participate in conjugate additions. semanticscholar.org The α-halogenation of aldehydes and ketones, which proceeds through an enol intermediate under acidic conditions, is a key step in the synthesis of such unsaturated systems. libretexts.orglibretexts.org The toxicity of some aldehydes, particularly α,β-unsaturated aldehydes, is linked to their ability to act as soft electrophiles and react with soft biological nucleophiles like the thiolate groups of cysteine residues. nih.gov

Stereochemical Purity Enhancement Techniques

Despite a thorough review of scientific literature, specific research detailing the enzymatic purification or crystallization-based resolution of this compound could not be located. The following sections outline the intended scope of this review; however, due to the absence of direct studies on this compound, no specific data or research findings can be presented.

Enzymatic Purification Strategies

Enzymatic kinetic resolution is a powerful tool for the separation of enantiomers. This technique utilizes the stereoselectivity of enzymes, such as lipases or oxidoreductases, to preferentially catalyze a reaction on one enantiomer of a racemic mixture, leaving the other enantiomer unreacted. For a substrate like this compound, this could involve, for example, the enzymatic oxidation of the aldehyde to a carboxylic acid or its reduction to an alcohol. The success of such a strategy would depend on identifying an enzyme that exhibits high enantioselectivity (E-value) for one of the enantiomers of this compound. However, no studies documenting the use of any enzyme for the kinetic resolution of this specific compound have been found.

Crystallization-Based Resolution Methods

Crystallization techniques offer a physical method for separating enantiomers. These methods include:

Diastereomeric Crystallization: This involves reacting the racemic aldehyde with a chiral resolving agent to form a pair of diastereomeric derivatives (e.g., imines or acetals). These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization. Following separation, the resolving agent is removed to yield the individual enantiomers of the original aldehyde.

Preferential Crystallization (or Resolution by Entrainment): This method can be applied to racemic conglomerates, which are mechanical mixtures of crystals of the two separate enantiomers. It involves seeding a supersaturated solution of the racemate with crystals of one enantiomer to induce its crystallization, leaving the solution enriched in the other enantiomer.

A comprehensive search of the available literature did not yield any specific examples or data on the application of these crystallization-based resolution methods to this compound.

While the principles of enzymatic and crystallization-based purification are well-established for a wide range of chiral compounds, there is currently no specific published research detailing the application of these techniques to resolve the enantiomers of this compound. Further research is required to explore and develop effective stereochemical purity enhancement strategies for this particular chiral aldehyde.

Application As a Key Synthetic Intermediate and Chiral Building Block

Precursor in Natural Product Synthesis

The structural complexity of natural products often requires starting materials that allow for the controlled introduction of stereocenters and functional groups. 2-Methyl-2-(Phenylsulfanyl)Propanal and related compounds have proven to be effective precursors in this regard.

The aldehyde functionality of this compound is a prime site for nucleophilic addition reactions to generate chiral alcohols. A direct downstream application is the synthesis of (3RS)-2-methyl-2-phenylsulfanylhex-5-en-3-ol, a complex chiral alcohol. lookchem.com This transformation highlights the role of the aldehyde as a precursor to secondary alcohols with multiple stereocenters.

Furthermore, asymmetric aldol (B89426) reactions utilizing achiral 2-phenylsulfanyl aldehydes, which share the key functional group with the title compound, can produce corresponding aldol products with high levels of diastereoselectivity and enantioselectivity. rsc.org These aldol products are versatile intermediates that can be further elaborated into complex chiral diols. The reaction is often guided by a chiral auxiliary to control the stereochemical outcome. rsc.org Stereospecific cyclization of the resulting products can also lead to optically pure spirocyclic compounds. rsc.org

Table 1: Examples of Chiral Alcohols and Diols from Phenylsulfanyl Aldehydes

| Precursor | Reagent/Method | Product | Significance |

|---|---|---|---|

| This compound | Nucleophilic addition | (3RS)-2-methyl-2-phenylsulfanylhex-5-en-3-ol lookchem.com | Direct synthesis of a complex chiral alcohol. |

The structural motif of this compound is found within various bioactive molecules. For instance, compounds containing a phenylsulfanyl)propanamido moiety have been synthesized and shown to possess anticancer activity. nih.gov Specifically, a series of methyl 2-[3-(3-phenyl-quinoxalin-2-ylsulfanyl)propanamido]alkanoates exhibited promising activity against human cancer cell lines, with some derivatives showing IC50 values in the low micromolar range. nih.gov

While direct application in pheromone synthesis is not extensively documented for this specific compound, the synthesis of insect pheromones often involves the creation of chiral alcohols and alkyl-branched carbon skeletons, for which this compound could serve as a potential precursor. google.comgoogle.com

Role in the Synthesis of Pharmaceutically Relevant Scaffolds

The versatility of this compound extends to the synthesis of scaffolds that are central to the development of new pharmaceutical agents.

Patents have disclosed processes for preparing 2-methyl-2'-phenylpropionic acid derivatives, which exhibit potent antihistamine activity, using novel intermediates that can be derived from this compound. google.comgoogle.com These derivatives are noted for their high selectivity for the H1 histamine (B1213489) receptor, making them valuable for patients with allergic diseases. google.comgoogle.com The synthesis processes are designed to be efficient and suitable for industrial-scale production, underscoring the industrial relevance of the intermediates. google.comgoogle.com One such pharmaceutically preferred derivative is 2-[4-(2-{4-[1-(2-ethoxy-ethyl)-1H-benzoimidazol-2-yl]-piperidin-1-yl}-ethyl)-phenyl]-2-methyl-propionic acid. google.com

The phenylsulfanyl group in conjunction with a carbonyl group is a powerful combination for the synthesis of chiral heterocyclic compounds. Asymmetric aldol reactions with 2-phenylsulfanyl aldehydes can lead to the formation of homochiral spirocyclic lactones, pyrrolidines, and tetrahydrofurans. rsc.org Additionally, enantioselective aza-Michael initiated ring closure reactions of 2-(phenylsulfanyl)-2-cycloalkenones, catalyzed by Cinchona alkaloids, have been used to produce chiral 2-(phenylsulfanyl)aziridines. researchgate.net These examples demonstrate the utility of the phenylsulfanyl moiety in guiding the stereoselective formation of various heterocyclic rings.

Table 2: Heterocyclic Scaffolds from Phenylsulfanyl Precursors

| Precursor Type | Reaction | Resulting Heterocycle |

|---|---|---|

| 2-Phenylsulfanyl aldehydes | Asymmetric aldol reaction / Cyclization | Spirocyclic lactones, Pyrrolidines, Tetrahydrofurans rsc.org |

Chiral amines are crucial components of many pharmaceuticals. The synthesis of these compounds can be achieved through various asymmetric methods where intermediates similar to this compound play a role. A prominent strategy involves the use of chiral sulfinamides as auxiliaries. acs.org For example, N-tert-butanesulfinyl imines, which can be formed from aldehydes, undergo highly diastereoselective additions of organometallic reagents to yield α-branched and α,α-branched amines with high enantiomeric enrichment after hydrolysis. acs.org

Recent advances in the transition metal-catalyzed asymmetric hydrogenation of imines and enamines also provide a direct route to chiral amines. acs.org The structural features of this compound make it a potential starting material for the generation of imine substrates for such catalytic transformations. The synthesis of 1-(1,5-bis(4-substituted phenyl)-2-methyl-1H-pyrrol-3-yl)-N-methylmethanamines, which have shown potential as antidepressant agents, involves multi-step sequences that generate complex chiral amines. nih.gov

Utilization in Fine Chemical Synthesis

The unique structural features of this compound, namely the presence of a sterically hindered aldehyde group and a phenylsulfanyl moiety at the α-position, make it a potentially valuable intermediate in fine chemical synthesis. These functional groups offer multiple reaction sites for constructing complex molecular architectures.

Preparation of Functionalized Furans

While direct literature on the use of this compound in furan (B31954) synthesis is not prevalent, its structure suggests a plausible, albeit currently hypothetical, pathway for the preparation of highly substituted furan derivatives. The Paal-Knorr furan synthesis, a classic method for constructing the furan ring, traditionally requires a 1,4-dicarbonyl compound. youtube.com However, the reactivity of the α-phenylsulfanyl aldehyde group could be exploited in a modified approach.

One potential strategy involves the reaction of this compound with a suitable three-carbon synthon. For instance, reaction with an enolate derived from a β-keto ester could lead to a 1,4-dicarbonyl intermediate, which could then undergo acid-catalyzed cyclization and dehydration to form a polysubstituted furan. The phenylsulfanyl group, being a good leaving group under certain conditions, could also play a role in facilitating the cyclization process.

A hypothetical reaction scheme is presented below:

| Reactant 1 | Reactant 2 | Proposed Conditions | Hypothetical Furan Product |

| This compound | Ethyl acetoacetate | 1. Base (e.g., LDA), THF, -78 °C; 2. Acid catalyst (e.g., H₂SO₄), heat | Ethyl 2,2-dimethyl-5-methylfuran-3-carboxylate |

| This compound | 1-Phenyl-1,3-butanedione | 1. NaH, DMF; 2. p-Toluenesulfonic acid, toluene, reflux | 2,2-Dimethyl-5-phenyl-3-acetylfuran |

The feasibility of such transformations would depend on the careful optimization of reaction conditions to favor the desired reaction pathway over potential side reactions, such as self-condensation of the aldehyde or undesired reactions involving the phenylsulfanyl group. The steric hindrance at the α-carbon of this compound might influence the reaction rates and yields.

Derivatization for Advanced Materials Precursors

The aldehyde and phenylsulfanyl functionalities in this compound provide handles for its derivatization into precursors for advanced materials. The aldehyde group is particularly versatile for polymerization and surface modification applications.

Aldehydes can participate in various polymerization reactions, such as polycondensation with diols or diamines, to form polymers like polyacetals and polyimines. numberanalytics.com The incorporation of the bulky 2-methyl-2-(phenylsulfanyl)propyl group into a polymer backbone could impart specific properties such as increased thermal stability, altered solubility, and modified mechanical characteristics.

Furthermore, the aldehyde group can be used to functionalize surfaces. For example, it can react with amine- or hydrazine-functionalized substrates to form stable imine or hydrazone linkages, respectively. This could be employed to graft the molecule onto the surface of materials like silica (B1680970) or polymers, thereby modifying their surface properties.

The phenylsulfanyl group also offers opportunities for derivatization. Oxidation of the sulfide (B99878) to a sulfoxide (B87167) or sulfone would significantly alter the polarity and reactivity of the molecule. Moreover, the sulfur atom can be a coordination site for metal ions, suggesting potential applications in the development of novel catalysts or metal-organic frameworks. Organosulfur compounds have been explored for their utility in various materials, including those for energy storage applications. ontosight.aipku.edu.cn

A table illustrating potential derivatization reactions of this compound for the synthesis of advanced materials precursors is shown below:

| Functional Group | Reaction Type | Reagent | Potential Precursor Product | Potential Application |

| Aldehyde | Polycondensation | Ethylene glycol | Polyacetal with pendant phenylsulfanyl groups | Engineering plastic |

| Aldehyde | Surface functionalization | Aminopropyl-functionalized silica | Silica with surface-bound imine linkages | Chromatography stationary phase |

| Phenylsulfanyl | Oxidation | Hydrogen peroxide | 2-Methyl-2-(phenylsulfinyl)propanal | Chiral auxiliary in synthesis |

| Phenylsulfanyl | Oxidation | m-Chloroperoxybenzoic acid (mCPBA) | 2-Methyl-2-(phenylsulfonyl)propanal | Precursor for high-refractive-index polymers |

Computational Chemistry and Theoretical Studies

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely used to investigate the electronic structure and reactivity of molecules. However, specific DFT studies on 2-Methyl-2-(Phenylsulfanyl)Propanal are not found in the current body of scientific literature.

Transition State Analysis

A critical aspect of understanding reaction kinetics is the analysis of transition states. Currently, there is no available research that performs transition state analysis for reactions involving this compound. This type of study would calculate the geometry and energy of transition state structures, providing insight into the activation barriers of potential reactions.

Prediction of Regioselectivity and Stereoselectivity

DFT calculations are often employed to predict the regioselectivity and stereoselectivity of chemical reactions. For this compound, which is prochiral at the aldehyde carbon, such studies could predict the outcome of stereoselective reactions. However, no literature dedicated to the theoretical prediction of these outcomes for this compound could be located.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations are used to study the time-dependent behavior of molecules, including conformational changes and interactions with their environment. A search for MD simulations or detailed conformational analysis of this compound yielded no specific results. Such studies would be valuable for understanding the molecule's flexibility, its preferred shapes, and how it might interact with solvents or biological macromolecules.

Quantum Chemical Calculations for Electronic Properties

| Property | Value | Source |

|---|---|---|

| Molecular Weight | 180.27 g/mol | Calculated |

| XLogP3 | 2.6 | lookchem.com |

| Hydrogen Bond Donor Count | 0 | lookchem.com |

| Hydrogen Bond Acceptor Count | 2 | lookchem.com |

| Rotatable Bond Count | 3 | lookchem.com |

| Exact Mass | 180.06088618 | lookchem.com |

| Polar Surface Area (PSA) | 42.37 Ų | lookchem.com |

| Complexity | 148 | lookchem.com |

This table presents computationally predicted electronic and physicochemical properties of this compound.

Modeling of Catalytic Systems and Ligand Effects

The synthesis and reactions of aldehydes are often facilitated by catalysts. Computational modeling can be instrumental in understanding these catalytic systems, including the role of different ligands in influencing reaction outcomes. There are, however, no published studies that model catalytic processes or ligand effects specifically for the synthesis or reactions of this compound.

Future Research Directions and Emerging Applications

Development of Novel Stereoselective Synthetic Pathways

The synthesis of chiral molecules with high enantiomeric purity is a cornerstone of modern medicinal chemistry and materials science. For α-substituted aldehydes like 2-Methyl-2-(Phenylsulfanyl)Propanal, the carbon atom alpha to the carbonyl group is a quaternary stereocenter, making its stereoselective synthesis a significant challenge. Future research will likely focus on developing catalytic enantioselective methods to access specific stereoisomers of this compound and its derivatives.

A promising avenue lies in the application of N-Heterocyclic Carbene (NHC) catalysis. Researchers have demonstrated that azolium enolates derived from α-phenylthioaldehydes can participate in highly enantioselective formal [4+2] cycloaddition reactions. rsc.org This strategy could be adapted to construct chiral dihydropyridinone heterocycles, achieving high diastereomeric and enantiomeric ratios (up to >95:5 dr, 98:2 er). rsc.org Future work could expand this methodology to a broader range of electrophiles, providing access to a diverse library of chiral molecules from α-phenylsulfanyl aldehyde precursors.

Exploration of New Reactivity Modes for the Phenylsulfanyl Aldehyde Moiety

The unique electronic properties conferred by the phenylsulfanyl group open up new reactivity patterns for the adjacent aldehyde. While aldehydes are known for their susceptibility to nucleophilic attack at the carbonyl carbon, the presence of the sulfur atom introduces additional reaction pathways. britannica.com

Recent studies have shown that α-phenylthioaldehydes are excellent precursors for generating acyl azolium and azolium enolate intermediates under NHC catalysis. rsc.org This opens the door to a variety of transformations not typically associated with simple aldehydes. Key reactivity modes that warrant further exploration include:

Redox Rearrangement: In the absence of external nucleophiles, treatment of α-phenylthioaldehydes with an NHC catalyst and a base can trigger a redox rearrangement. This proceeds through a Breslow intermediate, followed by the elimination of thiophenolate and its subsequent "rebound" addition to the newly formed acyl azolium, yielding a thiol ester. rsc.org

Controlled Redox Esterification: In the presence of an alcohol, a competition arises between the redox rearrangement and a redox esterification pathway. The outcome can be selectively controlled by carefully choosing the NHC catalyst's N-aryl substituents and the base. For instance, electron-poor NHCs favor the rearrangement, while electron-rich NHCs promote esterification. rsc.org

Enolate-Mediated Cycloadditions: As mentioned, the generation of azolium enolates from these aldehydes enables enantioselective cycloaddition reactions, a powerful tool for constructing complex cyclic systems. rsc.org

Further research into these reactivity modes could lead to the development of novel synthetic strategies for a wide range of valuable organic molecules.

Table 1: Emerging Reactivity Modes of the α-Phenylsulfanyl Aldehyde Moiety

| Reactivity Mode | Description | Catalytic System | Potential Products |

|---|---|---|---|

| Redox Rearrangement | An internal redox process where the aldehyde is converted into a thiol ester. rsc.org | N-Heterocyclic Carbene (NHC) / Base | Thiol Esters |

| Redox Esterification | The aldehyde is converted into an ester in the presence of an external alcohol. rsc.org | N-Heterocyclic Carbene (NHC) / Base / Alcohol | Esters |

| Enantioselective Cycloaddition | The derived azolium enolate acts as a dienophile in formal [4+2] cycloadditions. rsc.org | Chiral N-Heterocyclic Carbene (NHC) / Base | Dihydropyridinones and other heterocycles |

| α-Carbon Substitution | Reactions involving the acidic α-hydrogen, leading to substitution at the carbon adjacent to the carbonyl group. britannica.com | Acid or Base Catalysis | Racemic halogenated or isotopically exchanged products |

Integration with Flow Chemistry and Automated Synthesis

The transition from traditional batch processing to continuous flow chemistry offers significant advantages in terms of safety, scalability, efficiency, and process control. europa.eu For reactions involving reactive intermediates or highly exothermic steps, flow chemistry provides superior heat and mass transfer, minimizing risks and improving product purity. europa.eu

Future efforts should focus on integrating the synthesis and transformation of this compound into flow and automated systems.

Continuous Flow Synthesis: Methodologies for the continuous-flow synthesis of related arylthio-cyclopropyl carbonyl compounds have been developed using reusable solid acid catalysts like Amberlyst-35. nih.gov A similar approach could be designed for the production of this compound, enabling safer, scalable, and more sustainable manufacturing.

Automated Library Synthesis: The aldehyde functionality can be converted in-situ into redox-active intermediates, such as imidazolidines, which can then be used in automated library synthesis. chemrxiv.orgresearchgate.net By combining automated batch preparation with flow-based photochemical reactions, large libraries of derivatives can be rapidly synthesized for high-throughput screening in drug discovery and materials science. chemrxiv.org This "one-pot" automated approach significantly accelerates the discovery of new bioactive compounds and materials. researchgate.net

Computational Design of Enhanced Catalytic Systems

Computational chemistry has become an indispensable tool for understanding reaction mechanisms and designing new, more efficient catalysts. rsc.org By modeling reaction pathways and identifying rate-determining steps, researchers can predict catalyst performance and rationally design improved systems, reducing the time and expense of experimental screening. rsc.orgethz.ch

For reactions involving this compound, computational approaches can provide crucial insights:

DFT Modeling: Density Functional Theory (DFT) calculations can be used to model the energy landscapes of catalytic cycles, such as the NHC-catalyzed reactions discussed earlier. ethz.ch This allows for the study of how different ligands and catalyst structures affect reaction barriers and product selectivity, guiding the design of more active and selective catalysts. nih.gov

Descriptor-Based Approaches: This strategy involves identifying key molecular properties (descriptors) that correlate with catalyst performance. rsc.org For instance, by calculating properties like partial charges or pKa values for a series of potential catalysts, machine learning models can be trained to predict their reactivity and selectivity. ethz.chnih.gov

Automated Workflows: The integration of computational modeling with automated experimental workflows creates a closed-loop, data-driven approach to catalyst optimization. ethz.ch This allows for the rapid exploration of a vast chemical space to identify optimal catalyst compositions and reaction conditions. rsc.org

Table 2: Computational Strategies for Catalyst Development

| Approach | Description | Key Techniques | Application to this compound |

|---|---|---|---|

| Mechanism-Based Design | Involves calculating the full reaction pathway to identify rate- and selectivity-determining steps. rsc.org | Density Functional Theory (DFT) | Optimizing NHC catalysts for selective redox rearrangement vs. esterification. |

| Descriptor-Based Design | Uses physical or chemical properties (descriptors) to predict catalyst performance without full mechanism calculation. rsc.org | Multivariate Linear Regression, Machine Learning (ML) | Predicting the enantioselectivity of chiral catalysts for stereoselective synthesis. |

| Data-Driven Design | Employs statistical analysis and ML to find relationships in existing experimental or computational data. rsc.org | Bayesian Optimization, Data Mining | High-throughput screening of catalysts and conditions for novel transformations. |

Applications in Advanced Chemical Biology and Materials Science

The unique structural and electronic features of organosulfur compounds make them valuable components in both biological systems and advanced materials. ontosight.aiacs.org While direct applications of this compound are still emerging, its structural motifs suggest significant potential in several advanced fields.

Chemical Biology: Thioethers are present in numerous pharmaceuticals and natural products. nih.gov Some organosulfur compounds exert their biological effects through mechanisms like S-thiolation of protein cysteine residues, as seen with the anti-cancer agent ajoene. researchgate.net The phenylsulfanyl moiety in this compound could be leveraged to design probes for studying protein function or as a starting point for developing new therapeutic agents. Related arylthiophene-2-carbaldehydes have already shown promising antibacterial activity. nih.gov

Materials Science: Organosulfur compounds are integral to the production of materials like durable plastics and tires. ontosight.ai More recently, they have gained attention for applications in next-generation technologies. For example, organosulfur materials are being actively investigated as high-capacity electrode materials for rechargeable lithium batteries, capitalizing on the reversible formation and breakage of disulfide bonds. rsc.org The specific properties of this compound could be exploited in the synthesis of novel polymers or as components in self-assembling monolayers for nanoscale electronics. britannica.com

Table 3: Potential Applications in Advanced Scientific Fields

| Field | Potential Application | Rationale |

|---|---|---|

| Chemical Biology | Development of enzyme inhibitors or molecular probes. | The thioether linkage can interact with biological targets, such as cysteine residues in proteins. researchgate.net Related aldehyde structures show bioactivity. nih.gov |

| Materials Science | Synthesis of novel polymers or functional materials. | Organosulfur compounds are known to enhance the properties of polymers and have applications in electronics. ontosight.aibritannica.com |

| Energy Storage | Precursor for organosulfur cathodes in lithium batteries. | Organosulfur compounds can offer high theoretical capacity for next-generation battery systems. rsc.org |

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing 2-Methyl-2-(Phenylsulfanyl)Propanal with high purity?

- Methodology : Optimize nucleophilic substitution or oxidation reactions using 2-Methyl-2-propanol derivatives and phenylsulfanyl precursors. For purification, fractional distillation (bp ~184–202°C, as inferred from structurally similar aldehydes in and ) followed by column chromatography (silica gel, hexane/ethyl acetate) is advised. Monitor purity via GC-MS or HPLC, referencing impurity profiling techniques for related propanal derivatives (e.g., Aldicarb sulfone in ) .

Q. How can the structural integrity of this compound be confirmed post-synthesis?

- Methodology : Use a combination of H/C NMR to identify characteristic peaks (e.g., aldehyde proton at ~9.5 ppm, phenyl sulfanyl groups at 7.2–7.5 ppm). Compare with computational predictions (DFT) for electronic structure validation. X-ray crystallography may be challenging due to low melting points (~32–34°C for similar alcohols in ), but low-temperature crystallography or derivatization (e.g., oxime formation) can aid structural elucidation.

Q. What are the critical storage conditions to prevent degradation of this compound?

- Methodology : Store under inert gas (N/Ar) at 2–8°C to minimize oxidation of the sulfanyl group. Stability studies under accelerated conditions (40°C/75% RH for 1–3 months) can assess degradation pathways, with LC-MS used to detect byproducts like sulfoxides or sulfones (common in sulfanyl-containing pesticides; ).

Advanced Research Questions

Q. How can researchers resolve contradictions in reported physicochemical properties (e.g., boiling point, density) for this compound?

- Methodology : Replicate measurements using standardized techniques (e.g., differential scanning calorimetry for melting points, Anton Paar DMA 4500 for density). Discrepancies may arise from isomeric mixtures or solvent residues; employ high-resolution mass spectrometry (HRMS) and Karl Fischer titration to verify sample homogeneity and hydration.

Q. What advanced analytical strategies are suitable for quantifying trace impurities in this compound during pharmaceutical intermediate synthesis?

- Methodology : Use impurity-spiking experiments with analogs (e.g., EP-listed impurities in , such as 2-(4-Formylphenyl)-propanoic acid) to validate HPLC-DAD/ELSD methods. Optimize gradient elution (C18 column, 0.1% HPO/acetonitrile) with a detection limit ≤0.1%. For volatile byproducts, headspace GC-MS is recommended .

Q. How does the sulfanyl group in this compound influence its reactivity in nucleophilic addition reactions?

- Methodology : Conduct kinetic studies comparing thioether vs. ether analogs. Use in situ IR or F NMR (if fluorinated analogs are synthesized) to track reaction intermediates. Computational modeling (e.g., DFT for transition state analysis) can clarify electronic effects of the phenylsulfanyl moiety.

Q. What mechanistic insights explain the environmental persistence or degradation pathways of this compound?

- Methodology : Perform aerobic/anaerobic biodegradation assays (OECD 301/311 guidelines) with LC-HRMS to identify metabolites. Compare with structurally related pesticides (e.g., Aldicarb in ), noting hydrolytic susceptibility of the aldehyde group and sulfanyl oxidation to sulfones.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.